molecular formula C20H18N2O2S B5756047 [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate

Cat. No.: B5756047
M. Wt: 350.4 g/mol
InChI Key: WQRIJFDIVLAEFU-UHFFFAOYSA-N
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Description

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate typically involves multi-step organic reactions. The initial step often includes the formation of the naphthalene derivative, followed by the introduction of the amino group. The final step involves the esterification with 2-phenylsulfanylacetic acid under controlled conditions. Common reagents used in these reactions include organolithium reagents and catalysts such as Cu(acac)2 or Fe(acac)3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts. Reaction conditions often involve ambient temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, alkylated derivatives, and substituted naphthalene compounds.

Scientific Research Applications

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate involves its interaction with specific molecular targets. The compound binds to DNA, leading to transcriptional regulation . It also interacts with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate is unique due to its specific structural configuration and the presence of both amino and phenylsulfanyl groups. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in scientific research.

Properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c21-19(13-16-9-6-8-15-7-4-5-12-18(15)16)22-24-20(23)14-25-17-10-2-1-3-11-17/h1-12H,13-14H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRIJFDIVLAEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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